molecular formula C8H18ClN B2877021 3,3-Diethylcyclobutan-1-amine hydrochloride CAS No. 1955519-12-6

3,3-Diethylcyclobutan-1-amine hydrochloride

Cat. No.: B2877021
CAS No.: 1955519-12-6
M. Wt: 163.69
InChI Key: QPTDLNLKNKCYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethylcyclobutan-1-amine hydrochloride is a high-purity chemical building block designed for research and development, particularly in pharmaceutical and synthetic chemistry. This compound features a strained cyclobutane ring, a motif of high interest in drug discovery for its potential to improve the potency and metabolic profile of target molecules. The amine group, provided as a stable hydrochloride salt, is a handle for further synthetic modification, allowing researchers to incorporate the 3,3-diethylcyclobutyl fragment into larger, more complex structures. As a sterically constrained scaffold, it is valuable for exploring structure-activity relationships (SAR) in the design of novel therapeutic agents. The geminal diethyl substitution on the ring introduces significant steric and electronic effects, which can be used to fine-tune the conformation and physical properties of the resulting molecules. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diethylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-8(4-2)5-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTDLNLKNKCYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C1)N)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955519-12-6
Record name 3,3-diethylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diethylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a or other cyclization methods.

    Alkylation: The cyclobutane ring is then alkylated with ethyl groups to form 3,3-diethylcyclobutane.

    Amination: The diethylcyclobutane is then subjected to amination to introduce the amine group, resulting in 3,3-diethylcyclobutan-1-amine.

    Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-diethylcyclobutan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyclobutane ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted cyclobutane derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3,3-diethylcyclobutan-1-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.

Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It is also employed in the development of new pharmaceuticals and bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-diethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorinated derivatives (e.g., 3-(difluoromethyl) ) exhibit increased polarity and reduced lipophilicity, impacting solubility and metabolic stability .
  • Hydrogen Bonding : Methoxy or hydroxyl substituents (e.g., (1R,3R)-3-methoxy ) improve water solubility but may reduce blood-brain barrier permeability .

Stability and Analytical Characterization

  • Chromatographic Behavior : HPLC methods (e.g., for cefotiam hydrochloride ) demonstrate that cyclobutane derivatives with polar substituents elute earlier in reverse-phase systems due to increased hydrophilicity .
  • Thermal Stability : Long-term stability studies (e.g., metformin hydrochloride ODTs ) suggest that cyclobutane-based hydrochlorides are stable under ambient conditions but may degrade under high humidity .

Biological Activity

3,3-Diethylcyclobutan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the modulation of immune responses and its applications in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₈H₁₈ClN
Molecular Weight : 161.69 g/mol
The compound features a cyclobutane ring with two ethyl groups and an amine functional group, contributing to its unique biological properties.

This compound acts primarily as an inhibitor of the Cbl-b enzyme, which is part of the ubiquitin-proteasome pathway. This pathway plays a crucial role in regulating protein degradation and cellular signaling, influencing processes such as T-cell activation and immune response modulation. By inhibiting Cbl-b, this compound may enhance T-cell activity against tumors and improve immune responses in various therapeutic contexts .

Immune Modulation

Research indicates that compounds similar to this compound can modulate immune cell activity. The inhibition of Cbl-b has been shown to increase T-cell proliferation and cytokine production, which are vital for effective immune responses against cancer cells .

Antineoplastic Effects

The compound has been investigated for its potential as an antineoplastic agent. By enhancing T-cell activation, it may work synergistically with cancer vaccines or other immunotherapies to improve therapeutic outcomes in cancer treatment .

Case Studies and Research Findings

StudyObjectiveFindings
Wallner et al. (2012)Investigate the role of Cbl-b in T-cell activationDemonstrated that Cbl-b inhibitors enhance T-cell responses in vitro .
Clinical TrialsEvaluate safety and efficacy in cancer patientsEarly results suggest improved immune responses when combined with standard therapies .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Studies on related alkylating agents indicate potential cytotoxic effects that warrant careful evaluation in clinical settings. The balance between efficacy and safety remains a critical focus in ongoing research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.